5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Overview
Description
5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a chemical compound with the molecular formula C9H6N4S . It is a derivative of the [1,2,4]triazino[5,6-b]indole group .
Synthesis Analysis
The synthesis of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . Another method involves the condensation reaction with thiosemicarbazide using dioxane as a solvent and potassium carbonate as an alkali .Molecular Structure Analysis
The molecular structure of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be found in various databases . The InChI code for this compound is 1S/C9H6N4S/c14-9-11-8-7 (12-13-9)5-3-1-2-4-6 (5)10-8/h1-4H, (H2,10,11,13,14) .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, fusion of 1 with aromatic amines leads to the formation of 3-aryl-5-methyl-5H-1,2,4-triazino indoles . Another study reported the successful synthesis of 24 kinds of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 202.24 .Scientific Research Applications
Green Synthesis Protocol
5H-[1,2,4]triazino[5,6-b]indole-3-thiols can be synthesized using an aqueous phase green synthetic protocol. This method involves the use of isatin, semicarbazide/thiosemicarbazide, mediated by β-cyclodextrin, yielding excellent results under neutral conditions. The β-cyclodextrin used in the process can be recovered and reused without any loss of catalytic activity, making it an environmentally friendly approach (Ramesh et al., 2011).
Synthesis and Biological Activities
Various derivatives of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have been synthesized and studied for their potential biological activities. These include investigations into their anticonvulsant activity, with some derivatives demonstrating significant effectiveness and minimal central nervous system depressant effects compared to standard drugs (Kumar et al., 2014). Additionally, these compounds have been studied as antihypertensive agents and thromboxane A2 synthetase inhibitors, showing promising results in inhibiting platelet aggregation (Monge et al., 1991).
Synthesis of Fused Heterocyclic Derivatives
The starting material for synthesizing various fused heterocyclic derivatives, including those with antimicrobial activity, can be derived from 5H-[1,2,4]triazino[5,6-b]indole-3-thiol. This approach demonstrates the compound's versatility in the synthesis of a broad range of potentially bioactive molecules (Ali et al., 2016).
Halocyclization Studies
Research on the halocyclization of derivatives of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been conducted. These studies contribute to understanding the chemical properties and reactivity of these compounds, which is crucial for developing new synthetic methods and potentially discovering new applications (Kim & Zhuravlyova, 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .
properties
IUPAC Name |
2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-4H,(H2,10,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEJKVRRTJDBSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC(=S)N=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951329 | |
Record name | 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
CAS RN |
28668-95-3 | |
Record name | 5H-1,2,4-Triazino(5,6-b)indole-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028668953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28668-95-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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